molecular formula C10H9F6NO B1399704 3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol CAS No. 1281794-48-6

3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol

Cat. No.: B1399704
CAS No.: 1281794-48-6
M. Wt: 273.17 g/mol
InChI Key: CLSWJLIEMUMXHD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a sophisticated organofluorine compound characterized by its complex molecular architecture and systematic nomenclature. The compound's molecular formula is documented as C₁₂H₁₂F₆NO, indicating the presence of twelve carbon atoms, twelve hydrogen atoms, six fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight is approximately 303.21 grams per mole, reflecting the substantial fluorine content that contributes significantly to the compound's mass.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound name precisely describes its structural components. The "3-amino" designation indicates the presence of an amino group (-NH₂) attached to the third carbon of the propanol backbone. The "1,1,1-trifluoro" portion specifies that three fluorine atoms are bonded to the first carbon atom, forming a trifluoromethyl group. The "2-[4-(trifluoromethyl)phenyl]" section describes a phenyl ring substituted with a trifluoromethyl group at the para position, attached to the second carbon of the propanol chain. Finally, "propan-2-ol" indicates a three-carbon alcohol with the hydroxyl group positioned on the second carbon.

This compound belongs to the classification of trifluoromethylated alcohols and is specifically categorized as an amino alcohol due to the simultaneous presence of both amino and hydroxyl functional groups in its structure. The dual trifluoromethyl groups distinguish this compound from simpler fluorinated amino alcohols, creating a highly electronegative environment that significantly influences its chemical reactivity and physical properties.

Table 1: Molecular Characteristics of this compound

Property Value Reference
Molecular Formula C₁₂H₁₂F₆NO
Molecular Weight 303.21 g/mol
Number of Fluorine Atoms 6
Functional Groups Amino, Hydroxyl, Trifluoromethyl (×2)
Classification Amino Alcohol, Trifluoromethylated Alcohol
Structural Features Propanol backbone, Phenyl ring, Dual CF₃ groups

Historical Context in Fluorinated Organic Compound Research

The development of this compound is situated within the broader historical evolution of organofluorine chemistry, which has progressed from rudimentary fluorination attempts to sophisticated synthetic methodologies. The foundation of organofluorine chemistry can be traced to Alexander Borodin's pioneering work in 1862, when he achieved the first nucleophilic replacement of a halogen atom by fluoride, establishing the fundamental principles of halogen exchange that remain central to modern fluorochemical synthesis.

The isolation of elemental fluorine by Henri Moissan in 1886 through electrolysis of anhydrous hydrogen fluoride marked a crucial milestone that enabled subsequent developments in organofluorine chemistry. However, the inherent dangers and difficulties associated with handling highly reactive fluorine reagents significantly impeded progress until the 1920s, when improved safety protocols and dilution techniques made fluorination reactions more manageable.

The synthesis of aromatic compounds bearing fluorinated side chains represents a particularly relevant historical development for understanding compounds like this compound. Swarts' 1898 report of benzotrichloride reacting with antimony trifluoride to produce trifluoromethyl-substituted aromatic compounds established the foundational methodology for introducing trifluoromethyl groups onto aromatic rings. This transformation, later achieved using hydrogen fluoride in the 1930s, became instrumental in developing industrial applications for trifluoromethylated aromatic compounds.

The emergence of sophisticated trifluoromethylation reagents in the 21st century has revolutionized the synthesis of complex fluorinated molecules. The development of hypervalent iodine reagents for electrophilic trifluoromethylation, as reported by researchers in 2006, provided new pathways for introducing trifluoromethyl groups into nitrogen-containing heterocycles and amino-functional compounds. These methodological advances directly enabled the synthesis of compounds like this compound, which require precise control over multiple trifluoromethylation events.

Table 2: Historical Milestones in Organofluorine Chemistry Relevant to Trifluoromethylated Amino Alcohols

Year Milestone Researcher(s) Significance for Target Compound
1862 First halogen-fluorine exchange Borodin Established nucleophilic fluorination principles
1886 Isolation of elemental fluorine Moissan Enabled direct fluorination methodologies
1898 Trifluoromethyl aromatic synthesis Swarts Foundation for CF₃-substituted phenyl groups
1930s Hydrogen fluoride trifluoromethylation Various Industrial-scale CF₃ group introduction
2006 Hypervalent iodine CF₃ reagents Togni et al. Modern CF₃ incorporation into amino compounds

Significance of Trifluoromethyl and Amino Functional Groups

The trifluoromethyl group represents one of the most significant functional groups in modern medicinal chemistry and materials science, exerting profound effects on molecular properties that extend far beyond simple electronic considerations. Research has demonstrated that trifluoromethyl groups serve as exceptionally powerful electron-withdrawing substituents, fundamentally altering the electronic distribution within molecules and creating unique physiochemical profiles. The presence of dual trifluoromethyl groups in this compound amplifies these effects, creating a highly electronegative molecular environment that significantly influences both chemical reactivity and biological activity.

The lipophilicity modulation achieved through trifluoromethyl incorporation represents a critical aspect of this functional group's significance. Studies examining the relationship between trifluoromethyl positioning and lipophilicity have revealed that trifluorination strongly enhances lipophilic character only when the trifluoromethyl group occupies the alpha position relative to functional groups. This positional dependency becomes particularly relevant for this compound, where one trifluoromethyl group maintains alpha positioning to the hydroxyl group while the second trifluoromethyl group is positioned para to the phenyl ring attachment point.

The amino functional group contributes essential characteristics that complement the electronic effects of the trifluoromethyl substituents. Amino alcohols, as a class of compounds, exhibit dual chemical reactivity patterns reflecting both their amine and alcohol functionalities. This dual reactivity enables amino alcohols to participate in diverse synthetic transformations, including alkylation, acylation, and condensation reactions. The nucleophilic character of the amino group provides a reactive site that contrasts sharply with the electron-withdrawing trifluoromethyl groups, creating internal charge polarization within the molecule.

Research into nitrogen-trifluoromethyl motifs has revealed that compounds containing this structural feature often demonstrate enhanced metabolic stability and improved membrane permeability compared to their non-fluorinated counterparts. The presence of both amino and trifluoromethyl functionalities in this compound creates opportunities for hydrogen bonding interactions through the amino group while simultaneously providing the lipophilic character associated with fluorinated substituents.

The electronic effects of trifluoromethyl groups extend beyond simple inductive electron withdrawal to include significant influences on superelectrophilic behavior and charge delocalization patterns. In compounds containing multiple trifluoromethyl groups, these effects can lead to enhanced electrophilic reactivities and unusual selectivity patterns in chemical reactions. The strong electron-withdrawing properties of trifluoromethyl groups increase positive charge delocalization in cationic intermediates, potentially leading to unique reactivity profiles for this compound in electrophilic reactions.

Table 3: Functional Group Effects in this compound

Functional Group Primary Effects Secondary Effects Impact on Overall Molecule
Alpha-Trifluoromethyl Strong electron withdrawal, Enhanced lipophilicity Acidification of adjacent OH group Increased chemical reactivity
Para-Trifluoromethyl (Phenyl) Electronic deactivation of aromatic ring Reduced nucleophilicity of benzene ring Modified aromatic substitution patterns
Amino Group Nucleophilic reactivity, Hydrogen bonding capability Basicity modulation by CF₃ groups Balanced nucleophilic/electrophilic sites
Hydroxyl Group Hydrogen bonding, Polarity enhancement Acidity increase from CF₃ influence Enhanced solubility in polar solvents

The synergistic effects of combining multiple trifluoromethyl groups with amino alcohol functionality create a molecular system capable of participating in complex recognition events and binding interactions. The electron-withdrawing trifluoromethyl groups reduce the basicity of the amino group while simultaneously increasing the acidity of the hydroxyl group, creating a more balanced amphoteric character that can facilitate specific molecular recognition processes. This balanced character, combined with the enhanced lipophilicity provided by the fluorinated substituents, positions this compound as a compound of significant interest for applications requiring precise control over both hydrophilic and lipophilic interactions.

Properties

IUPAC Name

3-amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6NO/c11-9(12,13)7-3-1-6(2-4-7)8(18,5-17)10(14,15)16/h1-4,18H,5,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSWJLIEMUMXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)(C(F)(F)F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Use of anhydrous solvents such as ethers (e.g., diethyl ether, THF).
  • Catalysis with fluoride ions (e.g., tetrabutylammonium fluoride) to facilitate desilylation.
  • Reactions can also proceed without fluoride in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) as a base.

Data Table 1: Typical Conditions for Nucleophilic Trifluoromethylation

Parameter Typical Range Notes
Solvent Ether, DMF, DMSO Ether preferred for purity, DMF/DMSO for fluoride-free reactions
Catalyst TBAF (tetrabutylammonium fluoride) Used for desilylation
Temperature 0°C to 25°C Ambient conditions common
Yield 70-95% High yields reported

Research Findings:

  • Recent studies demonstrated that this method efficiently produces α-trifluoromethyl alcohols with high stereoselectivity when chiral auxiliaries or catalysts are employed.
  • The reaction tolerates various functional groups, including amino groups, making it suitable for synthesizing amino-trifluoromethyl compounds.

Ring-Opening of Trifluoromethyl Oxiranes

Another prominent approach involves the ring-opening of 2,2-bis(trifluoromethyl)oxirane with ammonia or amines to produce β-amino-α-trifluoromethyl alcohols.

Procedure:

  • Reaction of oxirane with ammonia or ammonium hydroxide at ambient temperature.
  • Under these conditions, the major product is β-amino-α,α-bis(trifluoromethyl)ethanol.
  • Elevated temperatures (around 60°C) favor formation of secondary amines with hexafluoroisopropyl residues.

Data Table 2: Ring-Opening of Trifluoromethyl Oxirane

Parameter Conditions Products Yield / Selectivity
Temperature Ambient to 60°C β-Amino-α-trifluoromethyl alcohols 66-83% yield
Reagents Ammonia or ammonium hydroxide N-Substituted derivatives High selectivity at lower temp
Solvent Usually solvent-free or aqueous - -

Research Findings:

  • The reaction proceeds rapidly at ambient temperature, with yields exceeding 80% in some cases.
  • The process allows for subsequent N-substitution with amines like dimethylamine, aniline, and 4-fluoroaniline, leading to N-substituted amino alcohols with yields between 66-83%.

Enantioselective Synthesis via Chiral Reduction

Enantioselective synthesis of the target amino alcohol involves reduction of trifluoromethyl ketones derived from α,α,α-trifluoroacetophenone.

Procedure:

  • Enantioselective borane-mediated reduction using chiral borane reagents such as β-chlorodiisopinocampheylborane (DIP-Cl).
  • Starting from enantiomerically enriched trifluoromethyl ketones, the reduction yields amino alcohols with high enantiomeric excess (up to 96%).

Data Table 3: Enantioselective Reduction Conditions

Parameter Conditions Enantiomeric Excess Yield
Reagent β-Chlorodiisopinocampheylborane Up to 96% ee 70-85%
Solvent Tetrahydrofuran (THF) - -
Temperature -20°C to 0°C - -

Research Findings:

  • The process offers high stereocontrol, essential for pharmaceutical applications.
  • Alternative routes include ring-opening of enantiomerically pure oxiranes with sodium azide, followed by reduction.

Additional Methods and Notes

Summary of Preparation Strategies

Method Key Reagents Typical Conditions Advantages Limitations
Nucleophilic trifluoromethylation TMS-CF₃, fluoride catalysts Ambient, inert atmosphere High yield, functional group tolerance Requires careful handling of reagents
Ring-opening of trifluoromethyl oxiranes 2,2-bis(trifluoromethyl)oxirane, ammonia Ambient to 60°C Direct access to amino alcohols Limited to specific substrates
Enantioselective reduction Chiral boranes -20°C to 0°C High stereoselectivity More complex setup

Chemical Reactions Analysis

3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound features a central propanol backbone with amino and trifluoromethyl substituents that enhance its reactivity and solubility in organic solvents.

Medicinal Chemistry

Antiviral Activity
Research has indicated that compounds similar to 3-amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol exhibit antiviral properties. Studies have focused on its potential as a scaffold for developing antiviral agents against influenza and other viral infections.

Case Study: Synthesis of Antiviral Agents
A study published in a peer-reviewed journal demonstrated the synthesis of derivatives of this compound that showed promising activity against viral replication in vitro. The modifications to the amino group and the trifluoromethyl substituents were critical for enhancing antiviral efficacy.

Agrochemicals

Pesticide Development
Due to its unique chemical structure, this compound is being investigated for use in developing novel pesticides. The trifluoromethyl groups can improve the bioactivity and stability of agrochemical formulations.

Case Study: Herbicide Efficacy
In a recent agricultural study, formulations containing this compound were tested for their effectiveness against specific weed species. Results showed a significant reduction in weed growth compared to control groups, indicating its potential as an effective herbicide.

Materials Science

Polymer Chemistry
The compound is also being explored for its role in polymer chemistry, particularly in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

Case Study: Fluorinated Polymers
Research has demonstrated that incorporating this compound into polymer matrices leads to materials with superior properties, suitable for applications in electronics and coatings.

Table 1: Summary of Biological Activities

Activity TypeCompound StructureObserved Effect
AntiviralDerivatives of 3-Amino...Inhibition of viral replication
HerbicidalFormulations with TrifluoromethylSignificant weed growth reduction
Polymer StabilityFluorinated polymersEnhanced thermal and chemical resistance

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively . This compound can activate substrates and stabilize transition states in chemical reactions, making it a valuable catalyst and reagent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several bioactive molecules, differing primarily in substituents:

Mefentrifluconazole
  • Structure: 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol
  • Key Differences: Replaces the amino group with a 1,2,4-triazole moiety and adds a 4-chlorophenoxy substituent.
  • Application : Broad-spectrum fungicide targeting sterol biosynthesis in pathogens. The triazole group enhances binding to fungal cytochrome P450 enzymes, demonstrating the role of heterocycles in agrochemical activity .
MK-5046
  • Structure : (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol
  • Key Differences: Features pyrazole and imidazole rings instead of the amino group.
  • Pharmacokinetic studies show oral bioavailability and allosteric modulation of BRS-3, underscoring the importance of aromatic and fluorinated groups in receptor binding .
3-Amino-1,1,1-trifluoro-2-(thiophen-2-yl)propan-2-ol
  • Structure : Substitutes the 4-(trifluoromethyl)phenyl group with a thiophene ring.
  • Application: Limited data, but thiophene derivatives are common in antiviral and anticancer agents due to their electron-rich aromatic systems .

Functional Group Impact on Bioactivity

Compound Key Functional Groups Bioactivity
Target Compound Amino, trifluoromethyl, 4-(trifluoromethyl)phenyl Unknown (potential medicinal/agrochemical)
Mefentrifluconazole Triazole, chlorophenoxy, trifluoromethyl Fungicidal (sterol biosynthesis inhibition)
MK-5046 Pyrazole, imidazole, cyclopropylmethyl BRS-3 agonist (metabolic disorder therapy)
3-Amino-1,1,1-trifluoro-2-(thiophen-2-yl)... Thiophene, amino Underexplored (structural motif for drug design)
  • Trifluoromethyl Groups : Enhance metabolic stability and lipophilicity, critical for membrane penetration in both agrochemicals (e.g., mefentrifluconazole) and pharmaceuticals (e.g., MK-5046) .
  • Amino vs. Heterocyclic Groups: Amino groups may facilitate hydrogen bonding in enzyme inhibition, while triazoles and imidazoles often target metal-containing active sites (e.g., cytochrome P450 in fungi) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Mefentrifluconazole MK-5046
Molecular Weight ~305.2 g/mol (estimated) 377.75 g/mol 444.37 g/mol
LogP (Lipophilicity) ~2.5 (predicted) 4.1 (experimental) 3.8 (experimental)
Bioavailability Not reported High (agrochemical use) Moderate (oral administration)
  • Metabolic Stability : Fluorination reduces oxidative metabolism, as seen in MK-5046’s prolonged half-life in human studies .

Biological Activity

3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol, a compound characterized by its trifluoromethyl groups and amino functionality, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₀H₉F₆NO. The presence of multiple trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₀H₉F₆NO
CAS Number1281794-48-6
Molecular Weight273.17 g/mol
Hazard ClassificationIrritant

The trifluoromethyl group is known to significantly affect the biological activity of compounds by enhancing their metabolic stability and binding affinity to target proteins. Studies indicate that the introduction of trifluoromethyl groups can improve the potency of compounds against various biological targets such as enzymes and receptors involved in disease processes .

Pharmacological Applications

Research has shown that compounds with similar structural features exhibit a range of biological activities:

  • Antidepressant Activity : Some studies suggest that trifluoromethyl-containing compounds can inhibit serotonin uptake, potentially offering antidepressant effects .
  • Anticancer Properties : Trifluoromethyl derivatives have been explored for their ability to inhibit cancer cell proliferation. For instance, similar compounds have demonstrated synergistic effects when combined with other anticancer drugs in preclinical trials .
  • Antimicrobial Effects : Preliminary data indicate potential antibacterial activity against various pathogens. The mechanism might involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Study 1: Antidepressant Activity

In a study evaluating the SAR of trifluoromethyl-substituted phenolic compounds, it was found that the presence of a para-trifluoromethyl group significantly increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs. This suggests that this compound may exhibit similar antidepressant properties due to its structural characteristics .

Case Study 2: Anticancer Activity

A compound structurally related to this compound was tested for anticancer activity against multiple myeloma cells. The results showed significant inhibition of cell growth when used in conjunction with existing therapies, indicating a potential role in combination therapy strategies for resistant cancer types .

Q & A

Q. Optimization Tips :

  • Use low temperatures to minimize side reactions from the highly electron-withdrawing trifluoromethyl groups.
  • Monitor reaction progress via <sup>19</sup>F NMR to track fluorine-containing intermediates .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. Methodological Answer :

  • <sup>19</sup>F NMR : Resolves trifluoromethyl groups (δ ≈ -60 to -70 ppm) and distinguishes between CF3 environments .
  • LC-MS : Confirms molecular weight (M.W. 303.2) and detects impurities. Electrospray ionization (ESI) in positive mode is recommended for amino group detection.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for enantiopure synthesis .

Advanced Research Questions

How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer :
The CF3 groups destabilize adjacent positive charges, reducing electrophilicity at the β-carbon. This necessitates:

  • Stronger Nucleophiles : Use ammonia in pressurized reactors or Grignard reagents for amination.
  • Activating Agents : Employ Lewis acids like BF3·OEt2 to enhance electrophilicity .

Data Contradictions : Some studies report lower yields in polar solvents (e.g., DMF) due to solvation effects, while others use THF for improved kinetics .

What strategies address stereochemical challenges in synthesizing enantiomerically pure forms?

Q. Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during ketone reduction to induce asymmetry .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .

Validation : Compare experimental optical rotation values with computational predictions (e.g., Gaussian DFT) .

How can computational modeling predict biological interactions of this compound?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes, leveraging the compound’s fluorinated aromatic system for hydrophobic interactions .
  • MD Simulations : Simulate stability in aqueous environments (AMBER force field) to assess solubility limitations from CF3 groups .

Validation : Correlate simulation results with in vitro enzyme inhibition assays (IC50 measurements) .

How do researchers resolve contradictions in reported reaction yields for this compound?

Q. Methodological Answer :

  • Variable Analysis : Compare solvent polarity (e.g., acetonitrile vs. THF), temperature, and protecting groups (e.g., Boc vs. Fmoc) across studies .
  • Reproducibility Protocols : Standardize anhydrous conditions and reagent purity (≥99%) to minimize batch variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol
Reactant of Route 2
Reactant of Route 2
3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol

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